molecular formula C9H14N2 B7775592 2,4-Diaminomesitylene CAS No. 858865-47-1

2,4-Diaminomesitylene

Cat. No.: B7775592
CAS No.: 858865-47-1
M. Wt: 150.22 g/mol
InChI Key: ZVDSMYGTJDFNHN-UHFFFAOYSA-N
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Description

Future Directions

The use of 2,4-Diaminomesitylene in the synthesis of mixed-matrix membranes (MMMs) shows promise for highly selective CO2/CH4 separation . The oxidative carbonylation of toluene-2,4-diamine (TDA) with methyl formate (MF) provides a possible route for the non-phosgene production of isocyanate precursors . These results encourage further investigations into the design of selective catalysts for the production of isocyanate precursors from CO2 as a C1 source .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diaminomesitylene can be synthesized through the catalytic hydrogenation of 2,4-dinitromesitylene. This process involves the reduction of the nitro groups (-NO2) to amino groups (-NH2) using hydrogen gas in the presence of a catalyst. Common catalysts used for this reaction include palladium on carbon (Pd/C) and Raney nickel. The reaction is typically carried out in a solvent such as methanol or a methanol/isopropanol mixture at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow hydrogenation processes. These processes utilize copper-aluminum mixed oxide catalysts in a flow reactor, operating at temperatures around 120°C and pressures of 30 bar . The resulting diamine is usually isolated in the form of stable salts with sulfuric acid.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminomesitylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: As mentioned, it can be synthesized through the reduction of dinitro compounds.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: this compound from dinitro precursors.

    Substitution: N-substituted derivatives, such as N-acyl or N-alkyl compounds.

Mechanism of Action

Comparison with Similar Compounds

    2,4-Diaminotoluene: Similar in structure but lacks the additional methyl groups on the benzene ring.

    2,6-Diaminomesitylene: Another isomer with amino groups at the 2 and 6 positions.

    4,4’-Methylenedianiline: Contains two benzene rings connected by a methylene bridge, each with two amino groups.

Uniqueness: 2,4-Diaminomesitylene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSMYGTJDFNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184994
Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-70-3
Record name 2,4,6-Trimethyl-1,3-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3102-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diaminomesitylene
Source ChemIDplus
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Record name 3102-70-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Record name 2,4,6-trimethylbenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
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Record name 2,4-DIAMINOMESITYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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